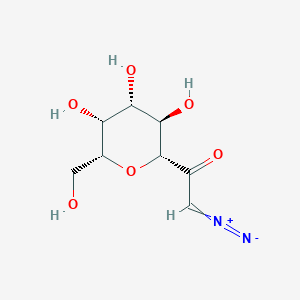
5-(三氟甲基)吡啶-2,3-二胺
描述
5-(Trifluoromethyl)pyridine-2,3-diamine is a chemical compound that has garnered interest in the field of chemistry for its unique structural and chemical properties. This compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals and polymers, offering potential advancements in material sciences and medicine.
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine-related compounds often involves complex reactions, including nucleophilic substitution and catalytic reduction processes. For example, a novel aromatic diamine monomer, 4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine, was synthesized through a modified Chichibabin reaction, showcasing the multifaceted approach to synthesizing fluorinated polyimides (Xiao-Lan Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the compounds. X-ray crystallography and spectroscopic methods are commonly used to elucidate the structure, as seen in the structural determination of related compounds (Ryan A. Davis & J. Fettinger, 2018).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including interaction with iodine to form n–σ* complexes, demonstrating its reactivity and potential for forming complex chemical structures (M. S. Chernov'yants et al., 2011).
Physical Properties Analysis
Fluorinated compounds derived from 5-(Trifluoromethyl)pyridine-2,3-diamine exhibit outstanding physical properties, such as high solubility in organic solvents, excellent thermal stability, and good mechanical strength. These properties are crucial for their application in the synthesis of high-performance polymers (Y. Guan et al., 2014).
Chemical Properties Analysis
The introduction of the trifluoromethyl group into the pyridine ring significantly affects the chemical behavior of these compounds. This modification leads to lower dielectric constants, reduced moisture absorption, and improved solubility, making these materials suitable for various applications in electronics and material science (Chin‐Ping Yang et al., 2004).
科学研究应用
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major method of synthesizing these derivatives is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives has resulted in effective crop protection .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : The synthesis of these derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments .
Anticancer Research
- Field : Anticancer Research .
- Application : Some synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
- Methods : The synthesis of these compounds involves the introduction of an amide moiety .
- Results : The results showed that these compounds have lower anticancer activities than doxorubicin .
Crop Protection
- Field : Crop Protection .
- Application : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major method of synthesizing these derivatives is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives has resulted in effective crop protection .
Veterinary Medicine
- Field : Veterinary Medicine .
- Application : Several TFMP derivatives are used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : The synthesis of these derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives in veterinary medicine has led to the development of effective treatments .
Functional Materials
- Field : Functional Materials .
- Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many functional materials .
- Methods : The synthesis of these compounds involves the introduction of a trifluoromethyl-containing building block .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Chemical Intermediates
- Field : Chemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The production of 2,3,5-DCTF has met the increasing demand for TFMP derivatives in the last 30 years .
Disease Control
- Field : Public Health .
- Application : TFMP derivatives are used in the development of pesticides that prevent the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods : The synthesis of these compounds involves the introduction of a trifluoromethyl-containing building block .
- Results : The use of TFMP derivatives in disease control has contributed to public health .
安全和危害
未来方向
The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
属性
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZENVDZWTPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436769 | |
| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2,3-diamine | |
CAS RN |
107867-51-6 | |
| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

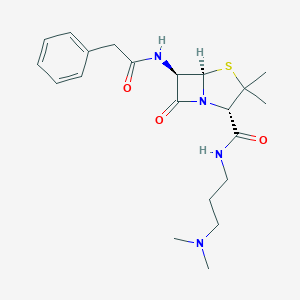
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
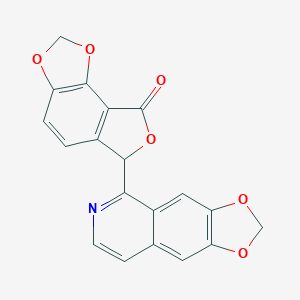
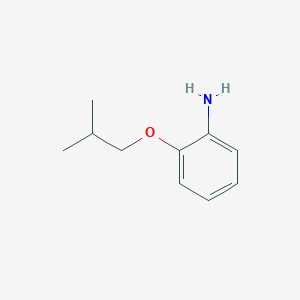
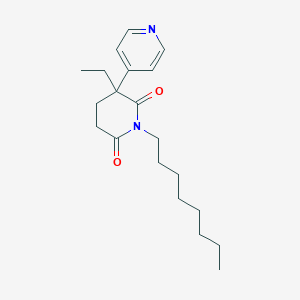
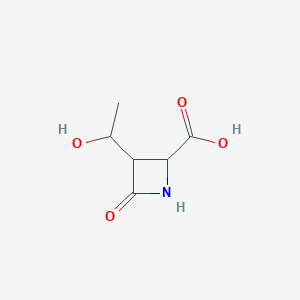
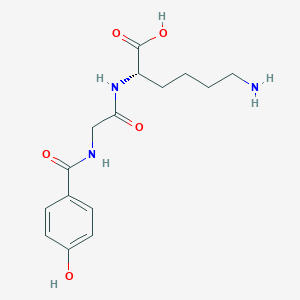
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
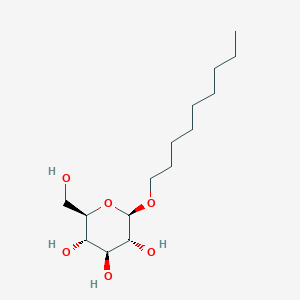
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
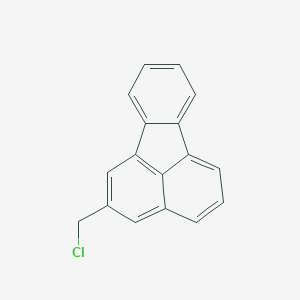
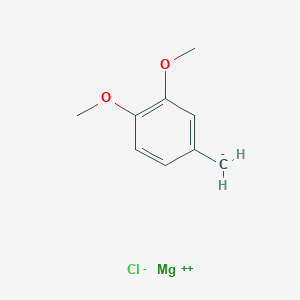
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
